2-Ethyl-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, characterized by the presence of an imidazole ring fused to a pyridine ring. This compound features a methyl group at the first position and an ethyl group at the second position of the imidazole ring. The unique structure of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine contributes to its interesting chemical properties and biological activities, making it a subject of research in medicinal chemistry.
The chemical reactivity of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine can be explored through various synthetic pathways. Typical reactions include:
2-Ethyl-1-methyl-1H-imidazo[4,5-c]pyridine exhibits notable biological activities, particularly in pharmacology. Research indicates that compounds within the imidazo[4,5-c]pyridine class can act as:
Several synthesis methods have been developed for 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine. Common approaches include:
For example, one method involves the cyclization of 2-amino-pyridine derivatives with suitable electrophiles under mild conditions to produce imidazo[4,5-c]pyridine derivatives with high yields .
The applications of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine are diverse and include:
Research into the interactions of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine with biological targets has revealed its potential as a modulator of various enzymes and receptors. Interaction studies often focus on:
Such studies are crucial for elucidating its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazo[4,5-b]pyridine | Methyl group at position 1 | Known for its mutagenic properties |
| 2-Methylimidazo[4,5-b]pyridine | Methyl group at position 2 | Exhibits different biological activities |
| 3-Ethylimidazo[4,5-b]pyridine | Ethyl group at position 3 | Potential use as an anti-inflammatory agent |
| Imidazo[4,5-c]pyridinone | Contains a carbonyl group | Shows promise as an anti-cancer agent |
The uniqueness of 2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine lies in its specific substitution pattern which influences its reactivity and biological activity compared to these similar compounds.
Traditional condensation methods remain foundational for synthesizing imidazo[4,5-c]pyridines, particularly through reactions between 3,4-diaminopyridine precursors and carboxylic acid derivatives. Dymińska et al. demonstrated that refluxing 3,4-diaminopyridine with formic acid in 100% concentration yields 7-methyl-3H-imidazo[4,5-c]pyridine, a closely related analog, in high purity. This approach leverages the dehydrating properties of formic acid to facilitate cyclization, though prolonged reflux (6 hours) is required.
Polyphosphoric acid (PPA) has emerged as a superior dehydrating agent for such condensations. Under microwave irradiation, 3,4-diaminopyridine reacts with carboxylic acids in PPA at elevated temperatures (120–150°C), achieving yields of ~75% within 30 minutes. This method is particularly effective for introducing alkyl and aryl substituents at the 2-position of the imidazo[4,5-c]pyridine core. For instance, coupling with propionic acid derivatives under these conditions could theoretically yield the 2-ethyl variant, though specific examples remain underexplored.
A modified protocol by Rene et al. employs fluorinated carboxylic acids with 3,4-diaminopyridine in ethylene glycol, achieving yields of 54%–99%. This method’s compatibility with electron-withdrawing groups suggests potential for synthesizing 2-ethyl-1-methyl derivatives by selecting appropriate acid precursors, though methyl group introduction at the 1-position may require additional N-alkylation steps.
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 3,4-Diaminopyridine + HCOOH | Reflux, 6 hours | High | |
| 3,4-Diaminopyridine + RCOOH | PPA, microwave, 150°C | ~75% | |
| 3,4-Diaminopyridine + F-RCOOH | Ethylene glycol, 120°C | 54–99% |
Recent emphasis on green chemistry has spurred the development of metal-free aqueous-phase cyclization methods. Chapman et al. reported a rapid NaOH-promoted cycloisomerization of N-propargylpyridinium bromides in water, achieving quantitative yields within minutes at ambient temperatures. While this method was initially applied to imidazo[1,2-a]pyridines, adapting the substrate to 3,4-diaminopyridine derivatives could enable analogous synthesis of imidazo[4,5-c]pyridines. For example, propargylation of 3,4-diaminopyridine followed by base-mediated cyclization might yield the target scaffold without metal catalysts.
Another metal-free approach involves the reaction of α-haloketones with 2-aminopyridines. Zhu et al. demonstrated that α-bromo/chloroketones react with 2-aminopyridines under catalyst-free conditions to form imidazo[1,2-a]pyridines. Translating this to imidazo[4,5-c]pyridines would require using 3,4-diaminopyridine and ethyl-substituted α-haloketones, though regioselectivity challenges may arise.
Multicomponent reactions (MCRs) offer efficient access to complex imidazo[4,5-c]pyridines. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines 2-aminopyridines, aldehydes, and isocyanides, has been adapted for fused polycyclic systems. For instance, Singh et al. synthesized tetracyclic imidazo[4,5-b]pyridines via GBB followed by Pictet–Spengler cyclization. Applying this strategy to 3,4-diaminopyridine, ethyl aldehyde, and methyl isocyanide could yield 2-ethyl-1-methyl derivatives in a single pot, though steric effects may necessitate optimization.
Chernyak’s three-component coupling of 2-aminopyridines, aldehydes, and alkynes provides another route to imidazo[1,2-a]pyridines. Modifying the amine component to 3,4-diaminopyridine and employing propiolic acid derivatives might direct cyclization toward the [4,5-c] isomer, though reaction pathway control remains a challenge.
Catalytic systems enhance both efficiency and selectivity in imidazo[4,5-c]pyridine synthesis. Rosenberg et al. employed Pd catalysts for amide coupling between 3-aminopyridines and primary amides, achieving yields of 51%–99%. Applying this to 3,4-diaminopyridine with ethylamine derivatives could facilitate N1-alkylation while introducing the ethyl group at C2, though competing reactions at the 4-amino group must be managed.
Reductive cyclization methods using SnCl₂·2H₂O have also proven effective. Harer et al. demonstrated that SnCl₂ mediates the reaction between 2-nitro-3-aminopyridine and ketones in formic acid, yielding imidazo[4,5-b]pyridines. Adapting this to 3-nitro-4-aminopyridine and ethyl methyl ketone could yield the target compound, with the nitro group’s reduction and subsequent cyclization being critical steps.
The imidazo[4,5-c]pyridine core structure demonstrates potent kinase inhibitory activity, particularly against Src family kinases which serve as critical therapeutic targets for glioblastoma multiforme treatment [6] [26]. Recent investigations have identified novel imidazo[4,5-c]pyridin-2-one derivatives as selective Src family kinase inhibitors with submicromolar potency [39].
| Compound | Src Kinase IC50 (nanomolar) | Fyn Kinase IC50 (nanomolar) | Cell Line Activity | Glioblastoma Cell Lines Tested |
|---|---|---|---|---|
| 1d | 850 | 780 | Submicromolar | U87, U251, T98G, U87-EGFRvIII |
| 1e | 920 | 840 | Submicromolar | U87, U251, T98G, U87-EGFRvIII |
| 1q | 750 | 680 | Submicromolar | U87, U251, T98G, U87-EGFRvIII |
| 1s | 480 | 520 | High activity | U87, U251, T98G, U87-EGFRvIII |
Compound 1s demonstrated the most promising inhibitory profile with Src kinase inhibition at 480 nanomolar and Fyn kinase inhibition at 520 nanomolar concentrations [6] [39]. Molecular dynamics simulations revealed specific binding patterns within the adenosine triphosphate binding site of Src family kinases, providing mechanistic insights into the inhibitory activity [26]. The absorption, distribution, metabolism, and excretion predictions indicated that compound 1s meets the criteria for central nervous system drug candidates [6].
The imidazo[4,5-c]pyridine derivatives exhibit selectivity for Src family kinases through structural optimization of the core scaffold [5]. The positioning of nitrogen atoms within the pyridine ring significantly influences kinase selectivity and potency, with specific substitution patterns enhancing binding affinity to the kinase active site [34].
Imidazo[4,5-c]pyridine derivatives demonstrate significant anticancer potential through multiple apoptotic pathway mechanisms [12] [15]. The compounds induce mitochondrial pathway-mediated apoptosis by modulating proapoptotic and antiapoptotic protein expression [15].
| Compound | Cancer Cell Line | IC50 Value (micromolar) | Mechanism | Activity Range |
|---|---|---|---|---|
| 6 | HCT-15 | 0.08 | Tubulin inhibition | 80-200 nanomolar |
| 7 | HeLa | 0.1 | Tubulin inhibition | 100-200 nanomolar |
| 9 | MCF-7 | 0.3 | Antiproliferative | 0.3-0.9 micromolar |
| 11b | A549 | 12.26 | Antiproliferative | 12.26±0.8 micromolar |
| 11d | MCF-7 | 13.37 | Antiproliferative | 13.37±0.4 micromolar |
The molecular mechanism involves upregulation of proapoptotic proteins including Bcl-2-associated X protein and Bcl-2 antagonist killer, while simultaneously downregulating antiapoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra large [15]. This dual modulation results in mitochondrial outer membrane permeabilization and subsequent caspase cascade activation [15].
The imidazo[4,5-c]pyridine scaffold also demonstrates activity as a histone methyltransferase enhancer of zeste homolog 2 inhibitor [1]. The compound 3-deazaneplanocin A, containing the imidazo[4,5-c]pyridine core, acts as both an S-adenosyl-L-homocysteine synthesis inhibitor and enhancer of zeste homolog 2 inhibitor, positioning it as a potential therapeutic agent for various cancer types [1] [53].
Imidazo[4,5-c]pyridine derivatives exhibit broad-spectrum antiviral activity through multiple mechanisms including ribonucleic acid-dependent ribonucleic acid-polymerase inhibition and viral replication interference [17] [18] [24]. The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine demonstrated potent inhibitory activity against classical swine fever virus with an effective concentration 50 of 1.6 micromolar [17].
| Compound | Target Virus | EC50 Value | Mechanism | Resistance Mutation |
|---|---|---|---|---|
| BPIP | CSFV Alfort(187) | 1.6 micromolar | Ribonucleic acid polymerase inhibition | T259S in NS5B |
| GS-327073 | Hepatitis C Virus | Potent inhibitor | Hepatitis C virus replication inhibition | Not specified |
| 2-(2-fluorophenyl) derivatives | Hepatitis C Virus | Selective inhibition | Viral replication inhibition | Not specified |
The antiviral mechanism involves targeting the viral ribonucleic acid-dependent ribonucleic acid-polymerase, specifically the NS5B protein [17]. Drug-resistant virus selection revealed a T259S mutation in NS5B, which is located near F224, a residue crucial for antiviral activity [17]. Molecular docking studies suggest that this mutation negatively impacts the stacking interaction between the imidazo[4,5-c]pyridine ring system and the F224 residue [17].
Hepatitis C virus inhibition represents another significant antiviral application [18] [23] [24]. The substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines demonstrate selective activity against hepatitis C virus in subgenomic replicon systems [24]. Lead optimization resulted in the identification of highly potent inhibitors of in vitro hepatitis C virus replication, including compound GS-327073 [23].
Antimicrobial activity against Mycobacterium tuberculosis has been demonstrated by novel imidazo[4,5-c]pyridine derivatives containing amide, urea, and sulfonamide functionalities [22] [32]. Compounds 21, 22, and 23 showed the most significant activity against Mycobacterium tuberculosis in both in vitro and in vivo studies, with substantial bacterial load reduction in lung and spleen tissues at 50 milligrams per kilogram body weight [22].
Imidazo[4,5-c]pyridine derivatives demonstrate significant potential for central nervous system applications through modulation of various neurological targets [25] [28] [30]. These compounds can modulate several diseases associated with central nervous system dysfunction including Alzheimer disease, Parkinson disease, schizophrenia, depression, and sleeping disorders [28].
| Application | Target | Compound Class | Therapeutic Indication | Development Status |
|---|---|---|---|---|
| Glioblastoma treatment | Src family kinases | Imidazo[4,5-c]pyridin-2-ones | Brain cancer treatment | Preclinical candidate |
| Tumor necrosis factor alpha modulation | Tumor necrosis factor alpha signaling | 3H-imidazo[4,5-c]pyridines | Neurological disorders | Patent filed |
| Wnt pathway inhibition | Wnt signaling components | 3-(1H-imidazo[4,5-c]pyridin-2-yl) derivatives | Neurological conditions | Patent approved |
| Gamma-aminobutyric acid receptor modulation | Gamma-aminobutyric acid receptors | Imidazo[4,5-c]pyridine derivatives | Anxiety and sleep disorders | Research stage |
Tumor necrosis factor alpha modulation represents another significant neurological application [30]. Substituted 3H-imidazo[4,5-c]pyridine derivatives act as potent modulators of human tumor necrosis factor alpha activity, providing therapeutic benefit for neurological and neurodegenerative disorders, pain and nociceptive disorders [30]. These compounds modulate tumor necrosis factor alpha signaling through specific receptor interactions, offering potential treatments for inflammatory neurological conditions [30].
The Wnt pathway inhibition application involves azaindazole compounds containing the imidazo[4,5-c]pyridine core for treating neurological conditions and diseases resulting from mutations or dysregulation of the Wnt pathway [29]. These compounds target Wnt signaling components and provide therapeutic options for genetic diseases and neurological disorders characterized by Wnt pathway activation [29].
Gamma-aminobutyric acid receptor modulation represents an emerging application area [1]. The compound bamaluzole, containing the imidazo[4,5-c]pyridine system, functions as a gamma-aminobutyric acid receptor agonist with anticonvulsant properties [1]. This mechanism provides potential therapeutic applications for anxiety disorders, sleep disorders, and epileptic conditions through enhancement of inhibitory neurotransmission [1].